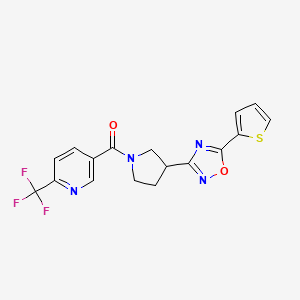

(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H13F3N4O2S and its molecular weight is 394.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Biochemical Pathways

Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Result of Action

The molecular and cellular effects of the compound would depend on its target and mode of action. As mentioned, compounds with similar structures have been found to possess various biological activities .

Activité Biologique

The compound (3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews recent findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring linked to a thiophenyl-substituted oxadiazole moiety and a trifluoromethyl pyridine. Its molecular formula is C15H14F3N3O with a molecular weight of approximately 321.29 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to the compound . For example, derivatives containing the 1,2,4-oxadiazole core have shown significant cytotoxic activity against various cancer cell lines:

These compounds exhibited higher cytotoxicity than traditional chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For instance, studies have shown that certain oxadiazole derivatives can activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in MCF-7 cells, leading to programmed cell death .

Additionally, molecular docking studies suggest that these compounds interact favorably with key proteins involved in cancer progression, enhancing their therapeutic efficacy .

Case Studies

Other Biological Activities

Beyond anticancer properties, oxadiazole derivatives have been investigated for their anti-inflammatory and analgesic effects. Some studies have reported that compounds with similar scaffolds exhibit selective inhibition of COX-II enzymes, which are crucial in inflammatory pathways .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The oxadiazole moiety has been associated with significant biological activity against various cancer cell lines. For instance, derivatives of oxadiazoles have shown promise as inhibitors of topoisomerase II, an enzyme critical for DNA replication and cell division. The incorporation of thiophene and pyridine rings enhances the compound's lipophilicity and bioavailability, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

The compound exhibits notable antimicrobial properties. Research indicates that similar oxadiazole derivatives possess activity against a range of bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The trifluoromethyl group is believed to contribute to the enhanced potency of these compounds by improving their interaction with microbial targets .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies involving animal models have shown that oxadiazole derivatives can reduce oxidative stress and inflammation in neural tissues, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Herbicidal Activity

The structural features of (3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suggest potential applications in agrochemicals as herbicides. Compounds with similar frameworks have demonstrated effective herbicidal activity by inhibiting specific metabolic pathways in plants . The trifluoromethyl group is particularly noted for enhancing herbicidal activity due to its electronegative nature.

Insecticidal Properties

Insecticidal properties are another area where this compound shows promise. Research into related oxadiazole compounds has revealed efficacy against various insect pests, indicating that modifications to the molecular structure can lead to increased potency and selectivity .

Photovoltaic Applications

The unique electronic properties of the thiophene and pyridine components make this compound a candidate for use in organic photovoltaic devices. Studies have indicated that incorporating such compounds into polymer matrices can enhance charge transport properties, leading to improved efficiency in solar energy conversion .

Fluorescent Materials

Additionally, the compound's potential as a fluorescent material has been explored. The thiophene ring contributes to strong photoluminescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Summary of Findings

Propriétés

IUPAC Name |

[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O2S/c18-17(19,20)13-4-3-10(8-21-13)16(25)24-6-5-11(9-24)14-22-15(26-23-14)12-2-1-7-27-12/h1-4,7-8,11H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBBPTHRBFIKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=CN=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.